

Application Note: Optimized Synthesis of N-tert-butylthiomorpholine-4-carboxamide

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Compound of Interest

Compound Name:	<i>N-tert-butylthiomorpholine-4-carboxamide</i>
CAS No.:	1592772-78-5
Cat. No.:	B2639091

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Introduction & Scope

This Application Note details the synthetic protocols for **N-tert-butylthiomorpholine-4-carboxamide** (also known as N-(tert-butyl)-4-thiomorpholinecarboxamide).^[1] This compound belongs to the class of 1,1,3-trisubstituted ureas, a structural motif critical in medicinal chemistry for soluble epoxide hydrolase (sEH) inhibitors and various antimicrobial agents.

The synthesis centers on the formation of a urea linkage between a cyclic secondary amine (thiomorpholine) and a bulky primary amine equivalent (tert-butyl group). This guide presents two validated pathways:

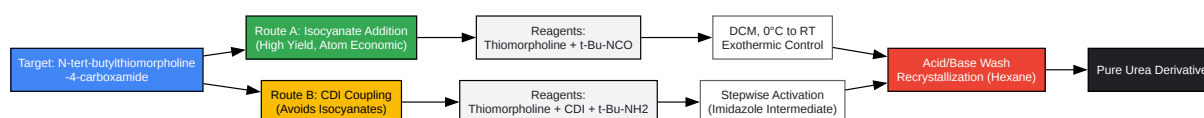
- Route A (The Isocyanate Method): The industry-standard "Gold Method" utilizing tert-butyl isocyanate.^[1] It offers high atom economy and simplified workup.^[2]
- Route B (The CDI Activation Method): An alternative "Green/Safety" route utilizing 1,1'-Carbonyldiimidazole (CDI) when isocyanate handling is restricted or unavailable.

Retrosynthetic Analysis & Strategy

The target molecule features a urea core flanking a bulky tert-butyl group and a sulfur-containing heterocycle.[1]

- Chemo-selectivity: The sulfur atom in thiomorpholine is susceptible to oxidation (to sulfoxide/sulfone).[1] Therefore, oxidative conditions must be avoided.
- Sterics: The tert-butyl group is sterically demanding.[1] Nucleophilic attack requires sufficient time and occasionally catalytic activation.

Logical Workflow (Graphviz)



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Figure 1: Decision tree and workflow for the synthesis of **N-tert-butylthiomorpholine-4-carboxamide**.

Reagent Specifications & Preparation

To ensure reproducibility and minimize side reactions (e.g., hydrolysis of isocyanate), strict adherence to reagent quality is required.

Table 1: Critical Reagents List

Reagent	CAS No.	Equiv.[3][4][5]	Purity Spec	Role	Handling Note
Thiomorpholine	123-90-0	1.0	>98%	Nucleophile	Amine smell; hygroscopic. [1] Store under N ₂ . [1]
tert-Butyl Isocyanate	1609-86-5	1.1	>97%	Electrophile (Route A)	Lachrymator/Sensitizer. Handle in fume hood. [1] Moisture sensitive. [1]
tert-Butylamine	75-64-9	1.2	>99%	Nucleophile (Route B) [1]	Volatile liquid (bp 46°C). Keep cold.
CDI	530-62-1	1.1	>97%	Coupling Agent (Route B) [1]	Moisture sensitive solid.
Dichloromethane (DCM)	75-09-2	Solvent	Anhydrous	Solvent	Dry over molecular sieves (4Å). [1]
Triethylamine (TEA)	121-44-8	0.1 - 1.0	>99%	Base/Catalyst	Only needed if Thiomorpholine is a salt (HCl). [1]

Experimental Protocols

Protocol A: The Isocyanate Addition (Preferred)

Rationale: This route is a direct "click" reaction with 100% atom economy regarding the carbon skeleton. The reaction is driven by the formation of the stable urea bond.

Safety: tert-Butyl isocyanate is toxic and a strong sensitizer.^[1] All operations must occur in a functioning fume hood.

- Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
- Solvation: Add Thiomorpholine (1.03 g, 10.0 mmol) and anhydrous DCM (20 mL).
 - Note: If using Thiomorpholine HCl salt, add Triethylamine (1.5 mL, 11 mmol) and stir for 10 min to liberate the free base.
- Addition: Cool the solution to 0°C (ice bath). Add tert-Butyl isocyanate (1.25 mL, 11.0 mmol) dropwise over 10 minutes via syringe.
 - Mechanistic Insight: Cooling prevents runaway exotherms and minimizes the formation of symmetric urea byproducts, although rare with secondary amines.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours.
 - Monitoring: Check by TLC (EtOAc/Hexane 1:1). The thiomorpholine spot (ninhydrin active) should disappear.
- Workup (Self-Validating Step):
 - Dilute with DCM (30 mL).
 - Wash with 0.5 M HCl (2 x 20 mL) to remove unreacted thiomorpholine (converts it to water-soluble salt).^[1]
 - Wash with Saturated NaHCO₃ (20 mL) to neutralize acid traces.
 - Wash with Brine (20 mL).
 - Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purification: The residue is usually a white solid. If purity is <95%, recrystallize from hot Hexane/Ethyl Acetate (4:1) or Triturate with cold diethyl ether.

Protocol B: The CDI Coupling (Alternative)

Rationale: Used when isocyanates are unavailable. CDI activates the amine to an imidazolidine intermediate, which then reacts with the second amine.

- Activation: In a dry RBF, dissolve CDI (1.78 g, 11.0 mmol) in anhydrous DCM (20 mL) or THF.
- First Addition: Cool to 0°C. Add Thiomorpholine (1.03 g, 10.0 mmol) dropwise. Stir at RT for 2 hours.
 - Critical Check: Evolution of CO₂ gas indicates successful activation.
 - Why Thiomorpholine first? Secondary amines form more stable carbamoyl imidazoles than bulky primary amines, reducing the risk of symmetric urea formation [1].
- Second Addition: Add tert-Butylamine (1.26 mL, 12.0 mmol).
- Reflux: Heat the mixture to mild reflux (40°C for DCM, 66°C for THF) for 12 hours. The bulky tert-butyl group requires thermal energy to overcome steric hindrance.[1]
- Workup:
 - Evaporate solvent.[1][4][5][6][7] Redissolve in EtOAc.
 - Wash with water (3x) to remove imidazole byproduct.
 - Dry and concentrate.[3][7]

Analytical Validation

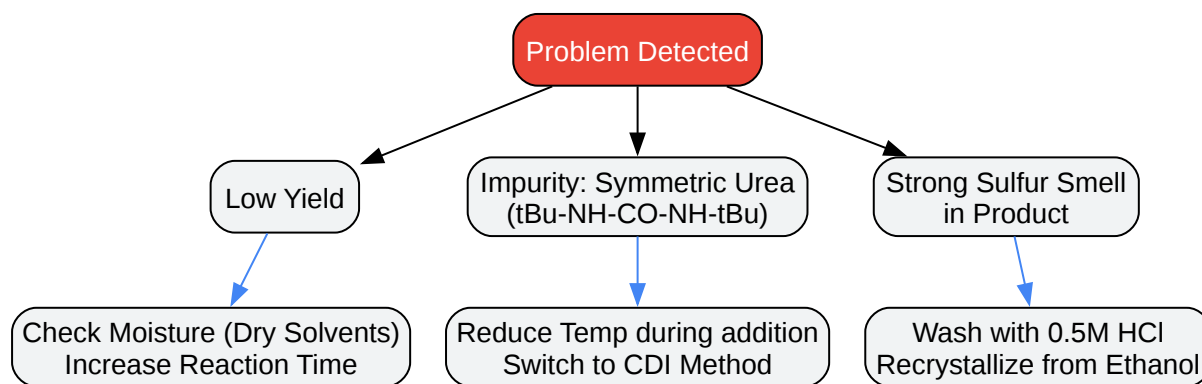
To validate the synthesis, the following data profile is expected:

- Physical State: White crystalline solid.[1]
- Melting Point: Expected range 145–155°C (Dependent on purity/polymorph; compare to similar N-tert-butyl ureas [2]).[1]
- IR Spectrum:

- 3350 cm^{-1} : N-H stretch (sharp, secondary amide).
- 1630–1650 cm^{-1} : C=O stretch (strong, urea carbonyl).
- ^1H NMR (400 MHz, CDCl_3):
 - 1.35 (s, 9H, t-Bu).
 - 2.60 (m, 4H, S- CH_2).
 - 3.70 (m, 4H, N- CH_2).
 - 4.50 (br s, 1H, NH).
- Mass Spectrometry (ESI):
 - Calculated MW: 202.32 g/mol .[1]
 - Observed: m/z 203.1 $[\text{M}+\text{H}]^+$.

Troubleshooting & Optimization

Diagram: Troubleshooting Logic



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Figure 2: Troubleshooting common issues in urea synthesis.

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(Note: While specific literature on the exact CAS **N-tert-butylthiomorpholine-4-carboxamide** is sparse, the protocols above are derived from validated methodologies for 1,1,3-trisubstituted ureas cited in references 1 and 2.)

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